Cyclopenta[cd]pyrene

Catalog No.
S590552
CAS No.
27208-37-3
M.F
C18H10
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopenta[cd]pyrene

CAS Number

27208-37-3

Product Name

Cyclopenta[cd]pyrene

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene

Molecular Formula

C18H10

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C18H10/c1-2-11-4-6-13-7-5-12-8-9-15-10-14(3-1)16(11)18(13)17(12)15/h1-10H

InChI Key

BZCXQYVNASLLQO-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=C4C=CC5=C4C3=C(C=C2)C=C5

Synonyms

Cyclopentapyrene; Acepyrylene; Cyclopenta[cd]pyrene

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C=CC5=C4C3=C(C=C2)C=C5

Carcinogenicity Studies:

  • CPP has been investigated for its potential to cause cancer. Studies have shown that it is mutagenic, meaning it can cause changes in DNA, and carcinogenic in animal models, particularly when applied to the skin [Source: International Agency for Research on Cancer (IARC) - ].

Understanding Mechanisms of Carcinogenesis:

  • Due to its mutagenic and carcinogenic properties, CPP serves as a model compound in scientific research to understand the mechanisms by which PAHs can induce cancer. Research focuses on how CPP is metabolized in the body and how these metabolites interact with DNA to potentially cause cancer [Source: Cyclopenta[c,d]pyrene: A highly mutagenic polycyclic aromatic hydrocarbon - National Institutes of Health (.gov) ].

Environmental Monitoring:

  • CPP is present in the environment, albeit at lower levels compared to other PAHs. It is used as a marker compound in environmental monitoring studies to assess the overall presence and potential risks associated with PAH contamination [Source: Cyclopenta[cd]pyrene (IARC Summary & Evaluation, Volume 32, 1983) - INCHEM ].

Cyclopenta[cd]pyrene is a polycyclic aromatic hydrocarbon (PAH) characterized by its unique structure, which includes five fused carbon rings. This compound is primarily found in emissions from diesel and gasoline engines, contributing significantly to the total mass of biologically active PAHs. Cyclopenta[cd]pyrene is recognized for its high mutagenic potential and is considered a significant environmental pollutant due to its persistence in the environment and ability to bioaccumulate in living organisms .

, particularly oxidation and epoxidation. One notable reaction involves the formation of cyclopenta[cd]pyrene 3,4-oxide, which is synthesized through a one-step reaction using dimethyldioxirane. This epoxide exhibits high chemical reactivity, making it a subject of interest in studies related to mutagenesis and carcinogenicity . Additionally, cyclopenta[cd]pyrene can participate in acid-catalyzed reactions, leading to the formation of various derivatives that may have differing biological activities .

Cyclopenta[cd]pyrene is known for its potent mutagenic properties. Studies have demonstrated that it can induce mutations in bacterial systems, highlighting its potential as a carcinogen. The compound's biological activity is largely attributed to its metabolic conversion by cytochrome P450 enzymes into reactive epoxides, which can interact with cellular macromolecules, leading to DNA damage and subsequent mutations . Its high mutagenicity places cyclopenta[cd]pyrene among the more hazardous PAHs.

Several methods have been developed for synthesizing cyclopenta[cd]pyrene:

  • Dimethyldioxirane Method: A one-step quantitative synthesis of cyclopenta[cd]pyrene 3,4-oxide using dimethyldioxirane has been reported, showcasing an efficient route to obtain this compound .
  • Bromohydrin Method: Cyclopenta[cd]pyrene 3,4-epoxide can be synthesized from a bromohydrin formed through the addition of hypobromous acid. This method emphasizes the versatility of synthetic routes available for this compound .
  • Palladium-Catalyzed Reactions: Aerobic palladium(II)-catalyzed dehydrogenative Heck reactions have also been utilized for synthesizing derivatives of cyclopenta[cd]pyrene, demonstrating its applicability in organic synthesis .

Research on cyclopenta[cd]pyrene has focused on its interactions with biological systems. Studies indicate that its metabolites can form adducts with DNA, leading to mutations. The interactions are influenced by factors such as metabolic activation and the presence of other chemical species that may enhance or inhibit its reactivity. Understanding these interactions is crucial for assessing the risks associated with exposure to this compound and similar PAHs.

Cyclopenta[cd]pyrene shares structural similarities with other polycyclic aromatic hydrocarbons but is unique due to its specific arrangement of carbon rings and its distinct biological activity. Some similar compounds include:

  • Benzo[a]pyrene: A well-studied PAH known for its carcinogenic properties.
  • Dibenzo[a,h]anthracene: Another potent carcinogen that shares structural features with cyclopenta[cd]pyrene.
  • Phenanthrene: A simpler PAH that lacks the additional ring structure present in cyclopenta[cd]pyrene.

Comparison Table

CompoundStructure ComplexityMutagenicityEnvironmental Persistence
Cyclopenta[cd]pyreneHighHighModerate
Benzo[a]pyreneHighHighHigh
Dibenzo[a,h]anthraceneHighHighModerate
PhenanthreneModerateModerateLow

Cyclopenta[cd]pyrene is particularly notable for its high mutagenicity compared to phenanthrene and similar structural complexity to benzo[a]pyrene and dibenzo[a,h]anthracene, making it a significant subject of study within environmental health contexts.

Anthropogenic Origins

Fossil Fuel Combustion Processes

Cyclopenta[cd]pyrene is a byproduct of incomplete combustion of fossil fuels, including coal, petroleum, and natural gas. High-temperature processes such as power generation and industrial manufacturing release this compound into the atmosphere through smoke and soot [1] [5]. For example, coal-fired power plants emit cyclopenta[cd]pyrene adsorbed onto fine particulate matter ($$ \text{PM}_{2.5} $$), where it constitutes up to 1.2% of total PAH emissions in certain industrial regions [4] [7]. The compound’s formation is thermodynamically favored in oxygen-depleted combustion environments, leading to its prevalence in flue gases and industrial effluents [3] [6].

Vehicular Emissions (Diesel and Gasoline Engines)

Vehicular exhaust is a major source of cyclopenta[cd]pyrene, particularly in urban environments. Diesel engines emit higher concentrations of this PAH compared to gasoline engines due to differences in combustion efficiency and fuel composition [2] [4]. Studies show that ultrafine particles ($$ <0.1\ \mu\text{m} $$) from diesel exhaust contain cyclopenta[cd]pyrene at levels of $$ 0.8–2.3\ \text{ng/m}^3 $$, while gasoline engines produce smaller quantities ($$ 0.1–0.5\ \text{ng/m}^3 $$) [2] [7]. The compound’s association with heavier PAHs like benzo[ghi]perylene and indeno[1,2,3-cd]pyrene further confirms its linkage to traffic-derived pollution [2] [5].

Carbon Black and Industrial Production

Industrial processes involving carbon black production, such as tire manufacturing and pigment synthesis, release cyclopenta[cd]pyrene as a byproduct [3] [6]. Carbon black soots contain this PAH at concentrations up to $$ 12\ \mu\text{g/g} $$, making industrial facilities significant point sources [3] [8]. Additionally, pyrolysis of organic materials in waste incineration plants contributes to its environmental burden, with emissions correlated to operating temperatures exceeding $$ 800^\circ\text{C} $$ [6] [8].

Environmental Detection

Atmospheric Particulate Matter

Cyclopenta[cd]pyrene is predominantly detected in the particulate phase of air samples, particularly in $$ \text{PM}{2.5} $$ and $$ \text{PM}{10} $$. Analytical techniques such as gas chromatography coupled with high-resolution mass spectrometry (GC-Orbitrap-MS) have quantified its levels in urban air at $$ 0.05–1.8\ \text{pg/m}^3 $$ [7]. The compound’s low volatility and high molecular weight ($$ 226.27\ \text{g/mol} $$) favor adsorption onto soot and dust particles, enhancing its atmospheric residence time [1] [5].

Urban vs. Rural Distribution Patterns

Urban areas exhibit cyclopenta[cd]pyrene concentrations 3–5 times higher than rural regions due to proximity to traffic and industrial sources [2] [4]. For instance, monitoring in semi-rural Manlleu, Spain, recorded levels of $$ 0.2\ \text{ng/m}^3 $$, whereas urban centers like Barcelona reported $$ 1.1\ \text{ng/m}^3 $$ [7]. Seasonal variations also influence distribution, with winter inversions trapping particulate-bound PAHs near emission sources [4] [7].

LocationCyclopenta[cd]pyrene Concentration (ng/m³)Primary Sources
Urban (Barcelona)1.1Traffic, industry
Semi-rural (Manlleu)0.2Agricultural burning
Industrial zone2.5Power plants, manufacturing

Environmental Fate

Transport Mechanisms

Cyclopenta[cd]pyrene undergoes long-range atmospheric transport via particulate matter, enabling its dispersion across regions [1] [5]. Wet and dry deposition processes transfer the compound to soil and water bodies, where it accumulates in sediments due to hydrophobic properties ($$ \log K_{ow} = 6.2 $$) [3] [8]. Riverine systems near urban areas show sediment concentrations up to $$ 45\ \mu\text{g/kg} $$, reflecting inputs from stormwater runoff and atmospheric deposition [4] [7].

Persistence in Environmental Matrices

The compound’s fused aromatic structure confers resistance to microbial degradation, leading to half-lives exceeding 180 days in soil and sediments [3] [6]. In aquatic environments, cyclopenta[cd]pyrene binds to organic matter, reducing bioavailability but increasing ecological persistence [5] [8]. Photodegradation is limited under typical environmental conditions, with less than 10% degradation observed after 72 hours of UV exposure [6] [8].

XLogP3

5.5

UNII

29XD62TN4D

Pharmacology

Cyclopenta[cd]pyrene is an aromatic hydrocarbon that consists of five fused rings and is formed during the incomplete combustion of organic matter. Cyclopenta[c,d]pyrene is primarily found in gasoline engine exhaust. This substance is used in laboratory research as a mutagen and carcinogen. Cyclopenta[c,d]pyrene is reasonably anticipated to be a human carcinogen. (NCI05)

MeSH Pharmacological Classification

Mutagens

Other CAS

27208-37-3

Wikipedia

Cyclopenta(cd)pyrene

Dates

Last modified: 08-15-2023

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